molecular formula C10H19NO3 B1490865 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid CAS No. 1874022-28-2

2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid

Cat. No.: B1490865
CAS No.: 1874022-28-2
M. Wt: 201.26 g/mol
InChI Key: GYLAEDKWVPTNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Pyrazole-Based Compounds : Research demonstrates the synthesis of pyrazole-based 2-thioxo-4-thiazolidinone derivatives utilizing piperidine as a catalyst in various reactions, showcasing the compound's utility in synthesizing heterocyclic structures with potential biological activities (Metwally & El-Doseky, 2015).
  • Antimicrobial Activity of Triazol-3-one Derivatives : A study on the synthesis and antimicrobial evaluation of 1,2,4-triazol-3-one derivatives, where piperidine is used in the synthesis process, indicates the role of such compounds in developing antimicrobial agents (Fandaklı et al., 2012).

Catalytic Applications and Reaction Mechanisms

  • Nano magnetite (Fe3O4) Catalysis : A study highlights the efficiency of Fe3O4 magnetic nanoparticles as catalysts in reactions involving piperidine, demonstrating the compound's relevance in facilitating organic synthesis under ultrasound irradiation conditions (Mokhtary & Torabi, 2017).

Novel Syntheses and Chemical Reactions

  • Synthesis of Coumarin-Based Fluorescent Compounds : Research illustrates the synthesis of highly fluorescent coumarin-based compounds using piperidine, showcasing applications in materials science and molecular fluorescence (Sanap & Samant, 2012).
  • Synthesis of Substituted 3-Phenylpropionic Acids : A microwave-assisted synthesis method for 3-phenylpropionic acids from benzaldehydes involves piperidine, indicating the role of such methodologies in rapid and efficient organic synthesis (Sharma, Joshi, & Sinha, 2003).

Properties

IUPAC Name

2-[3-(ethoxymethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-14-8-9-4-3-5-11(6-9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAEDKWVPTNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.